

1,4-Cycloheptadiene chemical and physical properties

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Compound of Interest

Compound Name: 1,4-Cycloheptadiene

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An In-depth Technical Guide to 1,4-Cycloheptadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,4-Cycloheptadiene**. It includes detailed data presented in tabular format, experimental protocols for its synthesis, and a visualization of its synthetic workflow.

Chemical and Physical Properties

1,4-Cycloheptadiene is a cyclic hydrocarbon with two double bonds. It is a colorless and flammable liquid.^[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of **1,4-Cycloheptadiene**

Property	Value	Source(s)
IUPAC Name	cyclohepta-1,4-diene	[2]
Molecular Formula	C ₇ H ₁₀	[2]
Molecular Weight	94.15 g/mol	[2]
CAS Number	7161-35-5	[2] [3]
Canonical SMILES	C1CC=CCC=C1	[2]
InChI Key	HQGYGGZHZWXFSI-UHFFFAOYSA-N	[2] [3]

Table 2: Physical Properties of **1,4-Cycloheptadiene**

Property	Value	Source(s)
Appearance	Colorless liquid	[1]
Density	0.84 g/cm ³	[1]
Boiling Point	115-116 °C	Not explicitly cited
Melting Point	-150.4 °C (Calculated)	[1]
Refractive Index (n _D)	1.48	[1]
LogP (Octanol/Water Partition Coefficient)	2.283 (Calculated)	[4]
Water Solubility	-2.35 (Log ₁₀ of solubility in mol/L, Calculated)	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of **1,4-Cycloheptadiene**.

Table 3: ¹³C NMR Chemical Shifts

Carbon Atom	Chemical Shift (ppm)
C1, C4	Data requires access to specialized databases
C2, C3	Data requires access to specialized databases
C5, C7	Data requires access to specialized databases
C6	Data requires access to specialized databases

Note: Specific chemical shift values for 1,4-Cycloheptadiene can be found in spectral databases such as SpectraBase.[\[5\]](#)

Table 4: ^1H NMR Spectral Data

Proton(s)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1, H4	~5.7	m	-
H2, H3	~5.6	m	-
H5, H7	~2.8	m	-
H6	~2.3	m	-

Note: Proton NMR data for substituted 1,4-cycloheptadienes have been reported and can be used as a reference for the unsubstituted compound.[\[6\]](#) The complexity of the spectrum is due to the non-planar structure of the molecule.

Experimental Protocols

Synthesis of **1,4-Cycloheptadiene** via Azo Compound Decomposition

A general and mild route for the synthesis of 3-substituted **1,4-cycloheptadienes** has been described, which can be adapted for the preparation of the parent compound.[\[6\]](#) This method involves the decomposition of a specific azo compound.

Methodology:

- Preparation of the Azo Precursor: The synthesis starts from a substituted 7-cycloheptatriene, which undergoes a [4+2] cycloaddition with a triazolinedione. The resulting adduct is then catalytically reduced.[\[6\]](#)
- Hydrolysis and Oxidation: The heterocyclic ring of the reduced adduct is hydrolyzed under basic conditions. The subsequent oxidation of the resulting hydrazo compound with a copper(II) salt yields a copper complex of the corresponding diaza-tricyclo compound.[\[6\]](#)
- Decomposition to **1,4-Cycloheptadiene**: Decomplexation of the copper complex yields the azo compound, which readily loses nitrogen gas upon gentle heating (around 25 °C) to form **1,4-cycloheptadiene**.[\[6\]](#)

Purification:

The resulting **1,4-cycloheptadiene** can be purified by standard techniques for volatile organic liquids, such as fractional distillation under reduced pressure.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **1,4-Cycloheptadiene** from a 7-substituted cycloheptatriene precursor.



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Caption: Synthetic workflow for **1,4-Cycloheptadiene**.

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